molecular formula C11H9ClF3NO3S B2596218 2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 338421-31-1

2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No.: B2596218
CAS No.: 338421-31-1
M. Wt: 327.7
InChI Key: WBAKUVAMGCUVGK-UHFFFAOYSA-N
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Description

2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic Acid is a synthetic small molecule of significant interest in chemical and pharmaceutical research. Compounds with this core anilide and sulfanylacetic acid structure serve as valuable scaffolds or intermediates in medicinal chemistry, particularly in the development of novel bioactive molecules . Its structural features, including the trifluoromethyl and chloro substituents on the aniline ring, are commonly employed to fine-tune the physicochemical properties and binding affinity of lead compounds. Research into analogs of this compound has demonstrated potential in various screening applications. For instance, structurally related small molecules have been identified as hits in high-throughput phenotypic screens for anthelmintic activity, showing efficacy in inhibiting the motility of Caenorhabditis elegans , a model nematode . This suggests its potential application in parasitic disease research. Furthermore, similar chemical frameworks are investigated within agrochemical research for the development of new pesticidal formulations . As a building block, this compound enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This product is intended for research and development purposes strictly within a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-20-5-10(18)19/h1-3H,4-5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAKUVAMGCUVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid typically involves multiple steps. One common approach starts with the preparation of 4-chloro-2-(trifluoromethyl)aniline, which is then reacted with chloroacetyl chloride to form an intermediate. This intermediate is further reacted with thioglycolic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is in the field of anticancer drug development. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives containing thiazole and oxadiazole moieties demonstrate promising anticancer properties. These compounds were evaluated using the MTT assay, revealing IC50 values that indicate their effectiveness against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) .

Mechanism of Action
The mechanism by which 2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. For example, studies have highlighted the importance of specific functional groups in enhancing the activity of thiazole derivatives, suggesting that structural modifications can lead to improved selectivity and potency against cancer cells .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has identified key structural features that contribute to biological activity, including:

  • Substituents on the aromatic ring : The presence of electron-withdrawing groups, such as trifluoromethyl and chloro groups, has been linked to increased potency.
  • Functional groups : The incorporation of thioether or sulfhydryl groups enhances interactions with biological targets, potentially leading to improved therapeutic outcomes .

Several case studies illustrate the application of this compound in drug discovery:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant inhibition of tumor growth in xenograft models, highlighting its potential for further development as an anticancer agent .
  • Case Study 2 : In another investigation, researchers synthesized a series of thiazole derivatives based on this compound and tested them against various cancer cell lines, finding that certain modifications led to enhanced selectivity and lower toxicity profiles compared to existing chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Functional Groups

Compound Name Aromatic Substituents Sulfur Linkage Terminal Group Molecular Weight (g/mol) Notable Properties/Activities
2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid 4-Cl, 2-CF₃ on aniline Sulfanyl (S) Carboxylic acid ~354.7 (calculated) Potential bioactivity (inferred from analogs)
2-({2-[4-(1,3-Benzothiazol-2-yl)anilino]-2-oxoethyl}sulfanyl)acetic acid (HF-00033) 4-Benzothiazolyl on aniline Sulfanyl Carboxylic acid 354.4 (reported) Anthelmintic screening candidate
2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid 4-Br on aniline, 4-Cl on phenyl Sulfanyl Carboxylic acid 414.7 Discontinued commercial product
2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid 3-CF₃ on aniline Sulfanyl Carboxylic acid ~354.7 (calculated) Available for research (Santa Cruz Biotechnology)
Ethyl 2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoacetate 4-Cl, 2-CF₃ on aniline Ester Ethyl ester 313.7 Intermediate for synthesis
2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid 4-Cl, 2-CF₃ on aniline Sulfonyl (SO₂) Carboxylic acid 386.7 Higher oxidation state; altered reactivity

Key Observations:

  • Substituent Position: The position of the trifluoromethyl group (e.g., 2- vs.
  • Sulfur Oxidation State: Sulfonyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects compared to sulfanyl analogs, which may impact metabolic stability or enzyme interactions.
  • Terminal Group: Ester derivatives (e.g., ) are typically more lipophilic than carboxylic acids, affecting membrane permeability.

Biological Activity

2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid, also known by its CAS number 338421-16-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antibacterial effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₁H₁₀ClF₃NO₃S. It features a thioether linkage and a chloro-trifluoromethyl aniline moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₀ClF₃NO₃S
Melting Point121–123 °C
CAS Number338421-16-2
SolubilitySoluble in DMSO

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent anti-cancer properties . The structure-activity relationship (SAR) analysis suggested that the presence of the trifluoromethyl group enhances its cytotoxicity.

Antibacterial Activity

The compound has also shown promising antibacterial activity. In vitro tests indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, suggesting a potential alternative in treating bacterial infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to cell death.
  • Interference with Protein Synthesis : The presence of the chloro-trifluoromethyl moiety is believed to disrupt protein synthesis in target cells.

Case Study 1: Antitumor Activity

A study conducted on various human cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner. The study utilized MTT assays to quantify cell viability and confirmed that the compound's activity was comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antibacterial Efficacy

In another research effort, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, making it a candidate for further development as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid, and how can purity be optimized?

  • Methodology : The compound’s synthesis likely involves nucleophilic substitution between a thiol-containing intermediate (e.g., 2-mercaptoacetic acid) and a halogenated precursor (e.g., 2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl chloride). Optimize purity via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and monitor by HPLC with UV detection (λ = 254 nm). Impurity profiling should reference analogs like ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate, where crystallography confirmed structural integrity .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For example, related compounds (e.g., 2-[2-(2,6-dichloroanilino)phenyl]acetamide derivatives) were resolved using SCXRD with R-factors < 0.05, confirming bond angles and stereochemistry . Pair this with FT-IR to validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–H absence at ~2550 cm⁻¹).

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Compare retention times to standards like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, which has similar polarity . Mass spectrometry (ESI-MS) can confirm molecular ion peaks (e.g., [M+H]+ at m/z ~381 for C₁₃H₁₀ClF₃N₂O₃S).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodology : Employ density functional theory (DFT) to calculate electrophilicity indices (ω) for the sulfanyl and carbonyl groups. Compare to analogs like 2-(4-chlorosulfonyl-3-nitrophenyl)acetic acid, where sulfonyl groups exhibit ω > 3.5 eV, indicating high reactivity . Molecular dynamics simulations can model solvation effects in aprotic solvents (e.g., DMSO) to predict reaction pathways .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodology : Re-evaluate solubility using the Hansen solubility parameters (δD, δP, δH). For example, trifluoromethyl groups increase δP (polar interactions), while chloro groups elevate δH (hydrogen bonding). Cross-reference with structurally similar compounds, such as 2-(diethylamino)-2-phenylacetic acid, which shows logP ~1.8 in aqueous buffers . Validate via nephelometry under controlled pH (4–7).

Q. How can catalytic systems enhance the efficiency of its synthesis?

  • Methodology : Screen transition-metal catalysts (e.g., Pd/Cu) for Ullmann-type coupling to form the anilino moiety. For thioether bond formation, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems. Reference methodologies from membrane separation technologies, where catalyst recovery exceeds 90% .

Q. What are the degradation products under oxidative conditions, and how can they be characterized?

  • Methodology : Subject the compound to Fenton’s reagent (Fe²⁺/H₂O₂) and analyze degradation via LC-QTOF-MS. Prioritize sulfoxide/sulfone derivatives (e.g., m/z +16/+32 shifts). Compare to α-(phenylthio)phenylacetic acid, which forms sulfonic acid derivatives under similar conditions .

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